molecular formula C8H10N2O4 B1450839 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid CAS No. 954241-05-5

5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid

Cat. No. B1450839
M. Wt: 198.18 g/mol
InChI Key: HUPZUOCILSQWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 . It is used in various scientific research applications, ranging from drug synthesis to studying biological processes.


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid, can be achieved via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The InChI code for 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is 1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is an off-white solid . It has a molecular weight of 198.18 .

Scientific Research Applications

Synthesis and Catalytic Applications

Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively explored for the synthesis of pyrimidine derivatives. These catalysts offer varied synthetic pathways, emphasizing the compound's significance in developing lead molecules for further research and application (Parmar, Vala, & Patel, 2023).

Biotechnological Routes

Pyrimidine derivatives have been identified as key intermediates in various biotechnological pathways. For example, the compound's structural flexibility and bioactivity potential make it a candidate for the production of lactic acid derivatives via biotechnological routes. These processes highlight the compound's versatility in contributing to the green chemistry of the future, providing a sustainable approach to producing valuable chemicals from biomass (Gao, Ma, & Xu, 2011).

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. These materials, derived from pyrimidine and similar scaffolds, have applications in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The research emphasizes the importance of pyrimidine derivatives in advancing materials science, particularly in the development of functionalized quinazolines and pyrimidines for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Research

The exploration of pyrimidine derivatives in anticancer research has been a significant area of study. These compounds exhibit a wide range of biological activities, including acting as inhibitors for key enzymes involved in cancer progression. The structural activity relationship (SAR) studies of pyrimidine derivatives provide insights into designing more effective anticancer agents, highlighting the compound's potential in therapeutic applications (Kaur et al., 2014).

properties

IUPAC Name

5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPZUOCILSQWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716393
Record name 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid

CAS RN

954241-05-5
Record name 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Reactant of Route 2
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Reactant of Route 3
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Reactant of Route 4
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Reactant of Route 5
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Reactant of Route 6
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.